1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a thiophene ring
Preparation Methods
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, benzothiazole derivatives can be synthesized through pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit certain enzymes and proteins, which can lead to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(thiophen-2-yl)acetate can be compared with other similar compounds, such as:
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: This compound has a similar structure but with a hydroxyl group instead of the thiophene ring.
Benzothiazole derivatives: These compounds share the benzothiazole ring and have various applications in medicinal chemistry.
Thiophene derivatives: Compounds with the thiophene ring are known for their electronic properties and are used in materials science.
This compound stands out due to its unique combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-thiophen-2-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-15(8-12-4-3-7-21-12)20-11-9-18(10-11)16-17-13-5-1-2-6-14(13)22-16/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFQNAXBCWMJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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